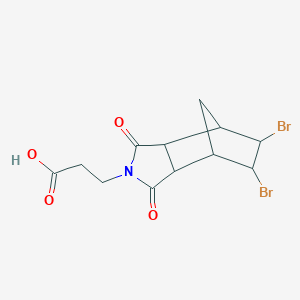

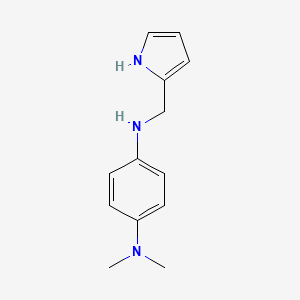

![molecular formula C22H21ClN2O3 B2385922 3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-72-2](/img/structure/B2385922.png)

3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H21ClN2O3 and its molecular weight is 396.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

One significant area of research around compounds similar to the one involves their synthesis and the exploration of novel chemical transformations. For instance, studies have demonstrated the synthesis of new condensed coumarin derivatives through reactions involving chromene derivatives, showcasing the potential for creating a variety of structurally complex and functionally diverse molecules. These synthetic pathways often involve cascade reactions or multicomponent reactions, highlighting the chemical versatility and potential for creating novel compounds with unique properties (Dekić et al., 2007).

Photocyclization Reactions

Research has also explored photocyclization reactions of chromenone derivatives, demonstrating the formation of tetracyclic compounds through intramolecular hydrogen abstraction. This indicates the potential for employing photochemical strategies to synthesize complex molecular structures from simpler precursors, which could have implications for the design of new materials or biologically active molecules (Kamboj et al., 2012).

Potential Applications in Solar Cells

An experimental and computational study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes for dye-sensitized solar cells suggests that derivatives of chromenone could serve as efficient photosensitizers. By modifying the structure to include different substituents, researchers have been able to enhance light-capturing capabilities and electron injection efficiency, indicating potential applications in solar energy conversion (Gad et al., 2020).

Mecanismo De Acción

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. This could involve binding to the target, causing a conformational change, and altering the target’s activity .

Biochemical Pathways

Based on its structure, it may be involved in various biochemical reactions, including those related to the metabolism of lipids and proteins .

Result of Action

Compounds with similar structures have been shown to have various biological activities, including anti-inflammatory, anti-tubercular, and anti-viral effects .

Propiedades

IUPAC Name |

11-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c1-13-5-20-17(8-18(13)23)15(7-22(27)28-20)11-24-9-14-6-16(12-24)19-3-2-4-21(26)25(19)10-14/h2-5,7-8,14,16H,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLODLYFZNNLGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

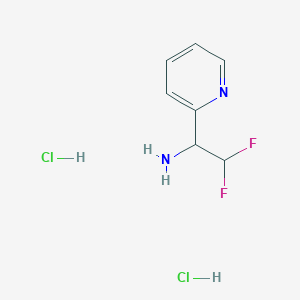

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)

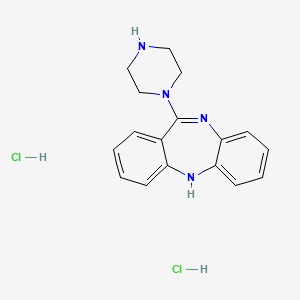

![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)

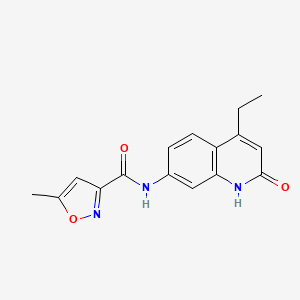

![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)

![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)

![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)